D-Rhamnose

Description

Structure

3D Structure

Properties

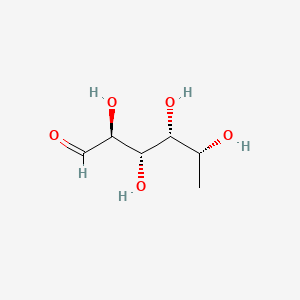

IUPAC Name |

(2S,3S,4R,5R)-2,3,4,5-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNNRSAQSRJVSB-KVTDHHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501318473 | |

| Record name | D-Rhamnose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634-74-2 | |

| Record name | D-Rhamnose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=634-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhamnose, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Rhamnose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Mannose, 6-deoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RHAMNOSE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53N1T0V28U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Natural Occurrence of D-Rhamnose: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

D-Rhamnose, a 6-deoxy-D-mannose, is a rare monosaccharide in nature, standing in contrast to its far more abundant L-enantiomer.[1] Its limited distribution, primarily within the cell surface glycoconjugates of specific bacterial species, and its absence in humans, positions this compound and its biosynthetic pathway as a compelling area of study for novel therapeutic interventions.[2] This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthesis, biological roles, and the experimental protocols crucial for its study.

Natural Occurrence of this compound

This compound is significantly less common than L-rhamnose. Its presence has been confirmed in a select group of microorganisms, where it is a key component of structural polysaccharides.[1] The primary reservoir of this compound is the lipopolysaccharide (LPS) of Gram-negative bacteria, particularly within the Pseudomonas genus.[1]

In Pseudomonas aeruginosa, this compound is the exclusive constituent of the A-band polysaccharide, also known as the common polysaccharide antigen (CPA).[3][4] This CPA is a homopolymer of this compound residues with a repeating unit of [→3)-α-D-Rha-(1→2)-α-D-Rha-(1→3)-α-D-Rha-(1→].[1] this compound has also been identified in the O-antigen of Pseudomonas syringae and the thermophilic Gram-positive bacterium Aneurinibacillus thermoaerophilus.[1][5]

While quantitative data on the precise percentage of this compound within the total cell wall or LPS mass is not extensively reported in the literature, its role as the building block of entire polysaccharide chains in some species underscores its local abundance and structural importance.

Table 1: Documented Natural Sources of this compound

| Kingdom | Genus/Species | Macromolecule | Location/Function | Citations |

| Bacteria | Pseudomonas aeruginosa | Lipopolysaccharide (LPS) | Common Polysaccharide Antigen (CPA), a homopolymer of this compound. | [1][3][4] |

| Bacteria | Pseudomonas syringae | Lipopolysaccharide (LPS) | O-Antigen. | [5][6] |

| Bacteria | Aneurinibacillus thermoaerophilus | S-layer glycoprotein | Component of glycan chains. | [1] |

| Bacteria | Azospirillum brasilense | Lipopolysaccharide (LPS) | O-Polysaccharide. | [2] |

Biosynthesis of GDP-D-Rhamnose

The biosynthesis of this compound diverges significantly from the pathways responsible for L-rhamnose. In bacteria, this compound is synthesized as the nucleotide-activated sugar guanosine (B1672433) diphosphate-D-rhamnose (GDP-D-rhamnose). This process, often referred to as the 'gdp' pathway, is a concise two-step enzymatic cascade starting from GDP-D-mannose.[1]

The pathway involves two key enzymes:

-

GDP-mannose-4,6-dehydratase (GMD) : This enzyme initiates the pathway by converting GDP-D-mannose into the intermediate GDP-4-keto-6-deoxy-D-mannose.[7][8]

-

GDP-4-keto-6-deoxy-D-mannose reductase (RMD) : The second enzyme reduces the keto-intermediate to the final product, GDP-D-rhamnose.[7][9]

This pathway is notably different from the four-enzyme 'rml' pathway that produces dTDP-L-rhamnose, the common precursor for L-rhamnose in many bacteria.[10]

References

- 1. biorxiv.org [biorxiv.org]

- 2. An improved rapid method for the preparation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of the Common Polysaccharide Antigen of Pseudomonas aeruginosa PAO1: Characterization and Role of GDP-d-Rhamnose:GlcNAc/GalNAc-Diphosphate-Lipid α1,3-d-Rhamnosyltransferase WbpZ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of the Common Polysaccharide Antigen of Pseudomonas aeruginosa PAO1: Characterization and Role of GDP-D-Rhamnose:GlcNAc/GalNAc-Diphosphate-Lipid α1,3-D-Rhamnosyltransferase WbpZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A simple method for preparation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Functional expression of Pseudomonas aeruginosa GDP-4-keto-6-deoxy-D-mannose reductase which synthesizes GDP-rhamnose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Crystal structure of a tetrameric GDP-d-mannose 4,6-dehydratase from a bacterial GDP-d-rhamnose biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GDP-4-dehydro-6-deoxy-D-mannose reductase - Wikipedia [en.wikipedia.org]

- 10. Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Elucidation of D-Rhamnose: A Technical Guide to its Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Rhamnose, a 6-deoxy-D-mannose, is a naturally occurring deoxy sugar that, while less common than its L-enantiomer, plays a crucial role in the structure of various bacterial polysaccharides and lipopolysaccharides.[1] Its unique structural features and its presence in pathogenic bacteria make it a significant target in drug development and glycobiology research. This technical guide provides an in-depth exploration of the elucidation of this compound's structure and stereochemistry, detailing the experimental methodologies and data that have been pivotal in its characterization.

The Structure and Stereochemistry of this compound

This compound is a methyl-pentose, systematically named (2S,3S,4R,5R)-2,3,4,5-tetrahydroxyhexanal in its open-chain form.[2] Its structure is derived from D-mannose by the deoxygenation of the hydroxyl group at the C6 position. This seemingly subtle modification has profound effects on its chemical properties and biological roles.

In solution, this compound exists as an equilibrium mixture of its open-chain aldehyde form and, more predominantly, its cyclic pyranose forms: α-D-rhamnopyranose and β-D-rhamnopyranose. The stereochemistry at the anomeric carbon (C1) distinguishes these two anomers.

Fischer, Haworth, and Chair Conformations

The precise three-dimensional arrangement of atoms in this compound is critical to its function and is represented through various projections:

-

Fischer Projection: This two-dimensional representation illustrates the stereochemistry of the chiral centers in the open-chain form.

-

Haworth Projection: This projection provides a simplified view of the cyclic pyranose forms, showing the orientation of the hydroxyl groups relative to the plane of the ring.

-

Chair Conformation: This is the most accurate representation of the three-dimensional shape of the pyranose ring, depicting the axial and equatorial positions of the substituents.

Caption: Structural representations of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, crucial for its identification and characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₅ | [2] |

| Molecular Weight | 164.16 g/mol | [2] |

| Melting Point | 78 °C | [1] |

| Specific Optical Rotation ([α]D) | -8.25° (in water) | [3] |

| ¹H NMR (D₂O) | ||

| H-1 (α) | 5.10 ppm (d, J = 1.8 Hz) | [4] |

| H-1 (β) | 4.85 ppm (s) | [4] |

| H-2 | 3.92-3.93 ppm (m) | [4] |

| H-3 | 3.84-3.85 ppm (m) | [4] |

| H-4 | 3.43-3.44 ppm (m) | [4] |

| H-5 | 3.78-3.80 ppm (m) | [4] |

| H-6 (CH₃) | 1.26-1.29 ppm (d, J = 6.2 Hz) | [4] |

| ¹³C NMR (D₂O) | ||

| C-1 (α) | 95.5 ppm | [5] |

| C-1 (β) | 95.2 ppm | [5] |

| C-2 (α) | 72.2 ppm | [5] |

| C-2 (β) | 72.7 ppm | [5] |

| C-3 (α) | 71.7 ppm | [5] |

| C-3 (β) | 74.5 ppm | [5] |

| C-4 (α) | 68.4 ppm | [5] |

| C-4 (β) | 68.1 ppm | [5] |

| C-5 (α) | 73.9 ppm | [5] |

| C-5 (β) | 77.6 ppm | [5] |

| C-6 (CH₃) | 18.0 ppm |

Note: The NMR data presented is for L-rhamnose, which is expected to be identical to that of this compound. The primary distinguishing feature between the enantiomers is their opposite optical rotation.

Experimental Protocols for Structure Elucidation

The determination of this compound's intricate structure has relied on a combination of classic chemical methods and modern spectroscopic techniques.

Historical Context: The Work of Emil Fischer

The foundational work on the structure of sugars was laid by Emil Fischer in the late 19th and early 20th centuries.[6] Through a series of chemical degradations, oxidations, and syntheses, Fischer was able to deduce the relative stereochemistry of the aldohexoses, including D-mannose, the parent sugar of this compound.[6] His use of phenylhydrazine (B124118) to form osazones was a key step in correlating the stereochemistry of different sugars.[6] The establishment of the D-mannose structure provided the essential framework for the later identification of this compound as its 6-deoxy derivative.

Polarimetry

Polarimetry is a fundamental technique for characterizing chiral molecules like this compound. It measures the rotation of plane-polarized light as it passes through a solution of the compound.

Methodology:

-

Sample Preparation: A precise concentration of this compound is prepared in a suitable solvent, typically water.

-

Instrumentation: A polarimeter is used, consisting of a light source, a polarizer, a sample tube of a defined path length, an analyzer, and a detector.

-

Measurement: The sample solution is placed in the polarimeter tube. The angle of rotation of the plane of polarized light is measured by rotating the analyzer until maximum extinction of light is observed.

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

The negative specific rotation of this compound confirms its 'D' configuration relative to glyceraldehyde and distinguishes it from its enantiomer, L-rhamnose, which has a positive specific rotation of a similar magnitude.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information about the connectivity and stereochemistry of this compound.

Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, most commonly deuterium (B1214612) oxide (D₂O).

-

¹H NMR Spectroscopy:

-

Chemical Shifts (δ): The position of each proton signal in the spectrum provides information about its electronic environment. For example, the anomeric proton (H-1) resonates at a characteristically downfield position.

-

Coupling Constants (J): The splitting of proton signals into multiplets reveals the number of adjacent protons and the dihedral angle between them. This is crucial for determining the relative stereochemistry of the hydroxyl groups. For instance, the small coupling constant for the α-anomeric proton is indicative of its axial-equatorial relationship with H-2.

-

-

¹³C NMR Spectroscopy: This technique provides a signal for each unique carbon atom in the molecule, confirming the carbon skeleton. The chemical shift of the anomeric carbon (C-1) is particularly diagnostic of the anomeric configuration.

-

2D NMR Techniques: Advanced techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete connectivity of the molecule by identifying correlations between protons, between protons and carbons, and across multiple bonds.

Caption: A generalized workflow for the structural elucidation of this compound.

X-ray Crystallography

Methodology:

-

Crystallization: The first and often most challenging step is to grow a single, high-quality crystal of the compound.

-

Data Collection: The crystal is mounted in an X-ray diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, revealing the precise bond lengths, bond angles, and stereochemistry.

Biosynthesis and Synthesis

The biosynthesis of this compound in bacteria typically proceeds from D-mannose through a series of enzymatic reactions involving nucleotide-activated sugar intermediates.

For laboratory and industrial purposes, this compound can be synthesized from the more readily available D-mannose. A common synthetic route involves the selective protection of the hydroxyl groups, followed by the deoxygenation of the C6 hydroxyl group.

Caption: A simplified synthetic pathway from D-Mannose to this compound.

Conclusion

The elucidation of the structure and stereochemistry of this compound is a testament to the power of a combination of classical chemical principles and modern analytical techniques. From the foundational work of Emil Fischer to the detailed insights provided by NMR spectroscopy, our understanding of this important monosaccharide has been progressively refined. This knowledge is fundamental for researchers in the fields of glycobiology, microbiology, and drug development who seek to understand and exploit the unique biological roles of this compound.

References

The Unveiling of a Rare Sugar: An In-depth Technical Guide to the Discovery and History of D-Rhamnose in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Rhamnose, a 6-deoxyhexose, stands as a rare enantiomer in the microbial world, in stark contrast to its ubiquitous L-isoform. Its discovery and subsequent characterization within the intricate architecture of bacterial cell envelopes have unveiled a fascinating chapter in glycobiology. This technical guide provides a comprehensive overview of the history, discovery, and biochemical significance of this compound in bacteria. It delves into the quantitative analysis of its presence, details the experimental protocols for its study, and visualizes the key biosynthetic and recognition pathways. The absence of this compound in humans positions its biosynthetic machinery as a compelling target for novel antimicrobial strategies, a topic of profound interest to the drug development community.

A Historical Perspective: From Obscurity to O-Antigen

The history of this compound in bacteria is intrinsically linked to the extensive research on lipopolysaccharides (LPS), a major component of the outer membrane of Gram-negative bacteria. Early studies on the composition of LPS from various bacteria, including the opportunistic pathogen Pseudomonas aeruginosa, primarily identified L-Rhamnose as a common constituent. The discovery of the D-enantiomer was a more recent and nuanced process, emerging from detailed structural analyses of the O-antigen portion of LPS in specific bacterial species.

While a singular, seminal "discovery" paper for this compound in bacteria is not readily identifiable in historical literature, its presence was confirmed through the meticulous work of various research groups characterizing the O-antigens of Pseudomonas species and the thermophilic bacterium Aneurinibacillus thermoaerophilus.[1] These studies revealed that in certain bacteria, the O-antigen is a homopolymer of this compound, a significant finding that highlighted a previously unknown diversity in bacterial cell surface glycans.[2] This discovery has since spurred further investigation into the biosynthesis and functional roles of this rare sugar.

Quantitative Presence of this compound in Bacterial Polysaccharides

Quantitative analysis reveals that this compound is a major component of the O-antigen in specific bacterial strains. The O-antigen of several Pseudomonas aeruginosa and Pseudomonas syringae serotypes is composed of repeating units of this compound.[2][3] In some cases, the O-polysaccharide is a homopolymer of this compound, indicating that it can constitute a significant portion of the LPS mass.[2]

| Bacterial Species | Strain/Serotype | Location | Quantitative Data/Composition | Reference(s) |

| Pseudomonas aeruginosa | PAO1 (Serotype O5) | Common Polysaccharide Antigen (CPA) of LPS | Homopolymer of this compound with α1-2 and α1-3 linkages.[2][4] | [2][4] |

| Pseudomonas aeruginosa | Serogroup O7 | O-specific polysaccharide | Rhamnan (B1165919) with a repeating trisaccharide unit.[5] | [5] |

| Pseudomonas syringae pv. tabaci | P-28 | O-specific polysaccharide | Repeating units containing this compound.[6] | [6] |

| Pseudomonas syringae | Serogroup O1 | O-polysaccharide | Linear α-D-rhamnan backbone.[7] | [7] |

| Aneurinibacillus thermoaerophilus | L420-91T | S-layer glycan chains | Contains this compound.[8] | [8] |

The Biosynthetic Pathway of GDP-D-Rhamnose

The precursor for this compound incorporation into bacterial polysaccharides is guanosine (B1672433) diphosphate (B83284) this compound (GDP-D-Rhamnose). Its biosynthesis is a two-step enzymatic pathway starting from GDP-D-Mannose. This pathway is distinct from the more common dTDP-L-Rhamnose pathway found in many bacteria.

The two key enzymes in this pathway are:

-

GDP-D-mannose 4,6-dehydratase (GMD): This enzyme catalyzes the conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose.

-

GDP-4-keto-6-deoxy-D-mannose reductase (RMD): This enzyme then reduces the intermediate to the final product, GDP-D-Rhamnose.

Experimental Protocols

Isolation and Purification of this compound from Bacterial Lipopolysaccharide

This protocol outlines a general workflow for the isolation and purification of this compound from the LPS of bacteria such as Pseudomonas syringae.

Methodology:

-

LPS Extraction: Bacterial cells are harvested and subjected to hot phenol-water extraction to isolate the lipopolysaccharide.

-

LPS Purification: The crude LPS extract is purified using techniques like hydrophobic interaction chromatography (HIC) to remove contaminating lipids and proteins.

-

O-Antigen Cleavage: The purified LPS is subjected to mild acid hydrolysis (e.g., with 1% acetic acid) to selectively cleave the O-antigen from the lipid A-core region.

-

Monosaccharide Separation: The hydrolyzed products, containing the constituent monosaccharides of the O-antigen, are separated by column chromatography (e.g., on a silica (B1680970) gel or ion-exchange column).

-

Final Purification: Fractions containing this compound are pooled and further purified, for example, by gel filtration chromatography (e.g., Sephadex LH-20) to yield pure this compound.

Enzymatic Assay for GDP-D-mannose 4,6-dehydratase (GMD)

The activity of GMD can be assayed by monitoring the formation of the product, GDP-4-keto-6-deoxy-D-mannose. A common method involves a coupled spectrophotometric assay.

Principle: The assay relies on the reduction of the keto group in the product by a subsequent enzyme, GDP-4-keto-6-deoxy-D-mannose reductase (RMD), which is coupled to the oxidation of NADPH. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.

Reagents:

-

Tris-HCl buffer (pH 7.5)

-

GDP-D-mannose (substrate)

-

NADPH

-

Purified GDP-4-keto-6-deoxy-D-mannose reductase (RMD) as the coupling enzyme

-

Enzyme sample containing GMD

Procedure:

-

A reaction mixture is prepared containing Tris-HCl buffer, GDP-D-mannose, and NADPH.

-

The coupling enzyme, RMD, is added to the mixture.

-

The reaction is initiated by the addition of the GMD-containing enzyme sample.

-

The decrease in absorbance at 340 nm is measured over time using a spectrophotometer.

-

The rate of NADPH oxidation is proportional to the GMD activity.

Enzymatic Assay for GDP-4-keto-6-deoxy-D-mannose Reductase (RMD)

The activity of RMD can be determined by monitoring the oxidation of NADPH in the presence of its substrate, GDP-4-keto-6-deoxy-D-mannose.

Principle: The assay measures the decrease in absorbance at 340 nm as NADPH is consumed during the reduction of the keto-sugar.

Reagents:

-

Tris-HCl buffer (pH 7.5)

-

GDP-4-keto-6-deoxy-D-mannose (substrate)

-

NADPH

-

Enzyme sample containing RMD

Procedure:

-

A reaction mixture is prepared containing Tris-HCl buffer and NADPH.

-

The substrate, GDP-4-keto-6-deoxy-D-mannose (which can be synthesized enzymatically using GMD), is added.

-

The reaction is initiated by the addition of the RMD-containing enzyme sample.

-

The decrease in absorbance at 340 nm is monitored over time.

-

The rate of NADPH oxidation is directly proportional to the RMD activity.

This compound in Bacterial Signaling and Recognition

While this compound itself is not known to be a direct signaling molecule, its prominent display on the bacterial cell surface as part of the O-antigen makes it a crucial element in molecular recognition events. These interactions can be considered a form of signaling, as they trigger specific biological responses in other organisms or entities.

Interaction with the Host Immune System

The this compound-containing O-antigen is a major surface antigen and can be recognized by the host's immune system. This recognition can lead to the production of specific antibodies that can mediate protective immunity. The unique structure of the D-rhamnan makes it a specific target for monoclonal antibodies.[3]

Bacteriophage Recognition

Bacteriophages, viruses that infect bacteria, often use specific cell surface structures as receptors for attachment and subsequent infection. The O-antigen, with its this compound component, can serve as a primary receptor for certain bacteriophages.[9][10] This specific recognition highlights the co-evolutionary arms race between bacteria and their viral predators.

Implications for Drug Development

The discovery of the this compound biosynthetic pathway in pathogenic bacteria, coupled with its absence in humans, presents a significant opportunity for the development of novel antimicrobial agents.[1] Enzymes in this pathway, such as GMD and RMD, represent attractive targets for the design of specific inhibitors. Such inhibitors would be expected to disrupt the synthesis of the O-antigen, potentially leading to:

-

Increased susceptibility to host defenses: A compromised O-antigen can make bacteria more vulnerable to complement-mediated killing and phagocytosis.

-

Attenuation of virulence: The O-antigen is often a key virulence factor, and its absence can reduce the pathogenicity of the bacterium.

-

Enhanced antibiotic efficacy: Disruption of the outer membrane integrity may increase the susceptibility of the bacteria to existing antibiotics.

Conclusion

The journey of this compound from a rare curiosity to a recognized component of bacterial virulence factors exemplifies the continuous unfolding of microbial biochemistry. Its unique presence in the O-antigens of important pathogens like Pseudomonas aeruginosa underscores the vast diversity of the microbial glycome. For researchers and drug development professionals, the pathways responsible for the synthesis and presentation of this compound offer promising avenues for the development of targeted therapies to combat antibiotic-resistant infections. Further exploration of the structural and functional roles of this rare sugar will undoubtedly continue to provide valuable insights into bacterial physiology and pathogenesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Genetic and Functional Diversity of Pseudomonas aeruginosa Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immunochemical characterization of O polysaccharides composing the alpha-D-rhamnose backbone of lipopolysaccharide of Pseudomonas syringae and classification of bacteria into serogroups O1 and O2 with monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of the Common Polysaccharide Antigen of Pseudomonas aeruginosa PAO1: Characterization and Role of GDP-d-Rhamnose:GlcNAc/GalNAc-Diphosphate-Lipid α1,3-d-Rhamnosyltransferase WbpZ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Characteristics of rhamnan isolated from preparations of Pseudomonas aeruginosa lipopolysaccharides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of O-antigens from different strains of Pseudomonas syringae pv. tabaci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Immunochemical characterization and taxonomic evaluation of the O polysaccharides of the lipopolysaccharides of Pseudomonas syringae serogroup O1 strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Homologs of the Rml enzymes from Salmonella enterica are responsible for dTDP-beta-L-rhamnose biosynthesis in the gram-positive thermophile Aneurinibacillus thermoaerophilus DSM 10155 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The cell surface-associated rhamnose-glucose polysaccharide represents the receptor of Streptococcus thermophilus bacteriophage P738 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phages adapt to recognize an O-antigen polysaccharide site by mutating the “backup” tail protein ORF59, enabling reinfection of phage-resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of D-Rhamnose in Pseudomonas aeruginosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-rhamnose, a 6-deoxyhexose, is a crucial structural component of the Pseudomonas aeruginosa cell surface, primarily as a key constituent of the Common Polysaccharide Antigen (CPA), a major O-antigen of the lipopolysaccharide (LPS). This technical guide provides an in-depth exploration of the biological significance of this compound in this opportunistic pathogen. We will delve into the biosynthesis of GDP-D-rhamnose, the activated precursor for CPA, and its subsequent polymerization. Furthermore, this guide will examine the role of the this compound-containing CPA in the structural integrity of the outer membrane, its contribution to biofilm formation, and its function as a virulence factor. Detailed experimental protocols for the investigation of this compound metabolism and its biological roles are provided, alongside a summary of the available quantitative data. This document aims to serve as a comprehensive resource for researchers and professionals involved in the study of Pseudomonas aeruginosa pathogenesis and the development of novel antimicrobial strategies targeting cell surface polysaccharide biosynthesis.

Introduction

Pseudomonas aeruginosa is a Gram-negative bacterium of significant clinical importance, notorious for its opportunistic infections, particularly in immunocompromised individuals and patients with cystic fibrosis.[1] Its success as a pathogen is, in part, attributable to its complex and adaptable cell surface, which is rich in lipopolysaccharides (LPS). P. aeruginosa is unique in that it often expresses two distinct O-antigens on its LPS: the O-specific antigen (OSA) and the Common Polysaccharide Antigen (CPA).[2][3] While the OSA is highly variable between serotypes, the CPA is a conserved homopolymer of this compound.[3][4] This conservation makes the CPA and its biosynthetic pathway an attractive target for the development of novel therapeutics.

This guide focuses specifically on the biological role of this compound in P. aeruginosa, a less common enantiomer of rhamnose in biological systems.[5] We will explore the enzymatic pathways responsible for its synthesis and incorporation into the CPA, its contribution to the structural integrity of the outer membrane, and its implications for biofilm formation and virulence.

Biosynthesis of GDP-D-Rhamnose and the Common Polysaccharide Antigen (CPA)

The incorporation of this compound into the CPA requires its activation to a nucleotide sugar precursor, Guanosine diphosphate-D-rhamnose (GDP-D-rhamnose). This process begins with GDP-D-mannose and is catalyzed by two key enzymes: GDP-D-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxy-D-mannose reductase (RMD).[2][3]

The GDP-D-Rhamnose Biosynthesis Pathway (gdp pathway)

The synthesis of GDP-D-rhamnose from the central metabolite glucose-1-phosphate involves several enzymatic steps, with the final two being specific to the this compound precursor pathway.

-

Glucose-1-phosphate to GDP-D-mannose: This initial part of the pathway is shared with other metabolic routes.

-

GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose: This reaction is catalyzed by GDP-D-mannose 4,6-dehydratase (GMD) .[2][3]

-

GDP-4-keto-6-deoxy-D-mannose to GDP-D-rhamnose: The final step is the reduction of the keto-intermediate by GDP-4-keto-6-deoxy-D-mannose reductase (RMD) .[2][3]

Interestingly, in P. aeruginosa, the GMD enzyme has been shown to be bifunctional, capable of catalyzing both the dehydration and reduction steps to a limited extent, though RMD is required for efficient synthesis.[3]

References

- 1. mdpi.com [mdpi.com]

- 2. Functional expression of Pseudomonas aeruginosa GDP-4-keto-6-deoxy-D-mannose reductase which synthesizes GDP-rhamnose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The structural basis for catalytic function of GMD and RMD, two closely related enzymes from the GDP-D-rhamnose biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cautionary Notes on the Use of Arabinose- and Rhamnose-Inducible Expression Vectors in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

The Pivotal Role of D-Rhamnose in Bacterial Lipopolysaccharide: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a critical determinant of bacterial pathogenicity and the primary trigger of the host innate immune response. The structural integrity and composition of LPS are paramount to its function, and the presence of specific monosaccharides, such as D-rhamnose, plays a pivotal role in defining its biological activities. This technical guide provides an in-depth exploration of the function of this compound within the bacterial LPS structure, its biosynthesis, and its implications for bacterial virulence and as a target for novel antimicrobial therapies. Detailed experimental protocols for the analysis of rhamnose-containing LPS and quantitative data on its interactions are presented to support researchers, scientists, and drug development professionals in this critical field.

Introduction: The Significance of this compound in Bacterial LPS

This compound, a 6-deoxy-hexose, is a common constituent of the O-antigen and, in some cases, the core oligosaccharide regions of bacterial lipopolysaccharides.[1][2] Unlike the more common L-rhamnose found in many bacterial and plant polysaccharides, this compound is a rarer sugar, yet its presence in the LPS of several pathogenic bacteria, including Pseudomonas aeruginosa and Pseudomonas syringae, underscores its importance in host-pathogen interactions.[2][3] The incorporation of this compound into the LPS structure contributes to the vast antigenic diversity observed among Gram-negative bacteria, influencing serotype specificity and the ability of bacteria to evade the host immune system.[4] Furthermore, the unique structural features conferred by this compound make it and its biosynthetic pathway attractive targets for the development of novel antibacterial agents.

This guide will delve into the multifaceted functions of this compound in LPS, covering its structural role, contribution to pathogenicity, and the enzymatic machinery responsible for its synthesis. We will also provide detailed experimental methodologies for the characterization of rhamnose-containing LPS and present key quantitative data to facilitate a deeper understanding of its interactions.

Structural Role and Location of this compound in LPS

The typical LPS molecule is composed of three distinct domains: the lipid A moiety, which anchors the LPS in the outer membrane; the core oligosaccharide; and the distal O-antigen polysaccharide chain. This compound is most frequently found as a key component of the O-antigen, a repeating polymer of oligosaccharide units that extends from the core.

The O-antigen is the most variable region of the LPS molecule and is a major determinant of the serological specificity of a bacterial strain.[4] In Pseudomonas aeruginosa, for instance, the common polysaccharide antigen (CPA) is a homopolymer of this compound. The specific glycosidic linkages between this compound residues and other monosaccharides within the O-antigen create unique epitopes that are recognized by the host's immune system.

While less common, rhamnose can also be a component of the core oligosaccharide.[5] Modifications to the core structure, including the addition of rhamnose, can influence the overall architecture of the LPS and its interaction with host receptors.

The Biosynthesis of dTDP-D-Rhamnose: A Key Precursor

The incorporation of this compound into the growing polysaccharide chain of LPS requires its activation as a nucleotide sugar precursor, deoxythymidine diphosphate-D-rhamnose (dTDP-D-rhamnose). The biosynthesis of dTDP-L-rhamnose is well-characterized and proceeds through a four-step enzymatic pathway. While the literature predominantly focuses on the L-isomer, the synthesis of dTDP-D-fucose, a structurally related sugar, involves similar enzymatic steps, suggesting a parallel pathway for dTDP-D-rhamnose.[6] The enzymes involved in the dTDP-L-rhamnose pathway are highly conserved among bacteria and are absent in humans, making them excellent targets for antimicrobial drug development.[7]

The biosynthesis of dTDP-L-rhamnose from glucose-1-phosphate and dTTP is catalyzed by four enzymes:

-

RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the formation of dTDP-D-glucose.

-

RmlB (dTDP-D-glucose 4,6-dehydratase): Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.

-

RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Catalyzes the epimerization to dTDP-4-keto-L-rhamnose.

-

RmlD (dTDP-4-keto-L-rhamnose reductase): Reduces the intermediate to the final product, dTDP-L-rhamnose.

Role of this compound in Bacterial Pathogenesis and Immune Recognition

The presence of this compound in LPS is intimately linked to bacterial virulence and the interaction with the host immune system. The O-antigen, with its rhamnose-containing epitopes, serves as a protective shield, preventing the deposition of complement components on the bacterial surface and protecting the bacterium from phagocytosis.

Furthermore, the structural diversity conferred by this compound allows bacteria to evade the adaptive immune response. By altering the structure of the O-antigen, bacteria can generate different serotypes, rendering pre-existing antibodies ineffective.

The innate immune system recognizes LPS through the Toll-like receptor 4 (TLR4) complex. While the lipid A portion of LPS is the primary ligand for TLR4, the carbohydrate components, including rhamnose in the core or O-antigen, can modulate the host inflammatory response. Rhamnose-containing polysaccharides can be recognized by specific C-type lectin receptors on immune cells, leading to either the enhancement or suppression of the inflammatory cascade.

This compound as a Target for Drug Development

The essentiality of the dTDP-rhamnose biosynthesis pathway for the viability and virulence of many pathogenic bacteria, coupled with its absence in humans, makes it an attractive target for the development of novel antibiotics.[7] Inhibitors targeting the enzymes of this pathway, such as RmlA, RmlB, RmlC, or RmlD, could disrupt LPS biosynthesis, leading to increased susceptibility of the bacteria to host defenses and conventional antibiotics.

Additionally, the unique this compound epitopes on the bacterial surface can be targeted for the development of specific diagnostic tools, vaccines, and antibody-based therapies. Monoclonal antibodies that specifically recognize this compound-containing O-antigens could be used for the rapid identification of bacterial pathogens or as therapeutic agents to enhance opsonophagocytosis.[8]

Quantitative Data on this compound in LPS

The following tables summarize key quantitative data related to the presence and interactions of this compound in bacterial LPS.

Table 1: Rhamnose Content in Bacterial O-Antigen

| Bacterial Species | Strain | Rhamnose Content (%) | Reference |

| Xylella fastidiosa | Wild-type | 68.2 | [8] |

| Xylella fastidiosa | wzy mutant | 9.4 | [8] |

| Pantoea agglomerans | 8488 | 24.7 | [9] |

Table 2: Binding Affinities of Rhamnose-Specific Lectins and Antibodies

| Ligand | Target | Method | Kd (mM) | IC50 (mM) | Reference |

| Pyocin L1 | This compound | ITC | ~5-10 | - | [9] |

| Human Serum Antibodies | Pneumococcal Serotype 23F PS | ELISA Inhibition | - | 0.04 - >10 | [10] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of rhamnose-containing LPS.

LPS Extraction and Purification

The hot phenol-water extraction method is a widely used protocol for isolating LPS from Gram-negative bacteria.[6][11]

Materials:

-

Bacterial cell pellet

-

Phosphate-buffered saline (PBS), pH 7.2

-

Proteinase K, DNase I, RNase A solutions

-

Water-saturated phenol (B47542)

-

Sodium acetate (B1210297)

-

95% Ethanol

-

Dialysis tubing (12-14 kDa MWCO)

-

Lyophilizer

Procedure:

-

Wash the bacterial cell pellet twice with PBS containing 0.15 mM CaCl₂ and 0.5 mM MgCl₂.

-

Resuspend the pellet in PBS and sonicate on ice.

-

Treat the lysate with proteinase K, DNase I, and RNase A to remove protein and nucleic acid contaminants.

-

Add an equal volume of hot (65-70°C) water-saturated phenol to the lysate and stir vigorously for 30 minutes at 65-70°C.

-

Cool the mixture on ice and centrifuge to separate the aqueous and phenol phases.

-

Carefully collect the upper aqueous phase, which contains the LPS.

-

Re-extract the phenol phase with an equal volume of pre-warmed distilled water.

-

Combine the aqueous phases and precipitate the LPS by adding sodium acetate to a final concentration of 0.5 M and 10 volumes of cold 95% ethanol. Incubate overnight at -20°C.

-

Centrifuge to pellet the LPS and resuspend in distilled water.

-

Dialyze extensively against distilled water at 4°C to remove residual phenol and other small molecules.

-

Lyophilize the purified LPS for storage.

Gas Chromatography-Mass Spectrometry (GC-MS) for Monosaccharide Analysis

GC-MS is used to determine the monosaccharide composition of the LPS.[12][13]

Materials:

-

Purified LPS sample

-

Methanolic HCl (e.g., 1.25 M)

-

Acetic anhydride (B1165640)

-

GC-MS system with a suitable capillary column (e.g., DB-5)

Procedure:

-

Perform methanolysis of the LPS sample by heating with methanolic HCl to release the monosaccharides as methyl glycosides.

-

Acetylate the hydroxyl groups of the methyl glycosides using acetic anhydride and pyridine to form volatile derivatives.

-

Inject the derivatized sample into the GC-MS system.

-

Separate the monosaccharide derivatives on the GC column using an appropriate temperature program.

-

Identify the monosaccharides by comparing their retention times and mass spectra with those of known standards.

MALDI-TOF Mass Spectrometry for Structural Analysis

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is a powerful technique for determining the molecular weight and heterogeneity of intact LPS molecules.[14][15]

Materials:

-

Purified LPS sample

-

MALDI matrix (e.g., 2,5-dihydroxybenzoic acid or α-cyano-4-hydroxycinnamic acid)

-

Appropriate solvent for the matrix (e.g., acetonitrile/water with 0.1% TFA)

-

MALDI-TOF mass spectrometer

Procedure:

-

Prepare a saturated solution of the MALDI matrix in the appropriate solvent.

-

Mix the LPS sample with the matrix solution.

-

Spot a small volume of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

-

Insert the target plate into the MALDI-TOF mass spectrometer.

-

Acquire mass spectra in the appropriate mode (linear or reflectron, positive or negative ion mode) to determine the molecular weight distribution of the LPS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed structural information, including the anomeric configuration and glycosidic linkages of the monosaccharides within the LPS.[4]

Materials:

-

Purified LPS sample (typically 1-5 mg)

-

Deuterated solvent (e.g., D₂O or a mixture like CDCl₃/CD₃OD/D₂O for better solubility of rough-type LPS)[16]

-

NMR spectrometer (high-field, e.g., 600 MHz or higher)

Procedure:

-

Dissolve the LPS sample in the appropriate deuterated solvent in an NMR tube.

-

Acquire a series of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, TOCSY, HSQC, HMBC) NMR spectra.

-

Process and analyze the spectra to assign the chemical shifts of the protons and carbons of each monosaccharide residue.

-

Use the through-bond (COSY, TOCSY) and through-space (NOESY/ROESY) correlations, as well as long-range heteronuclear correlations (HMBC), to determine the sequence and linkage of the monosaccharides.

Quantitative PCR (qPCR) for Gene Expression Analysis

qPCR can be used to quantify the expression levels of the genes involved in dTDP-D-rhamnose biosynthesis (e.g., rmlB) under different conditions.[17][18]

Materials:

-

Bacterial RNA isolated from different growth conditions

-

Reverse transcriptase and reagents for cDNA synthesis

-

Gene-specific primers for the target gene (e.g., rmlB) and a housekeeping gene (e.g., rpsL)

-

SYBR Green or TaqMan qPCR master mix

-

qPCR instrument

Procedure:

-

Isolate total RNA from bacterial cultures grown under the desired experimental conditions.

-

Perform reverse transcription to synthesize cDNA from the RNA templates.

-

Set up the qPCR reactions containing the cDNA template, gene-specific primers, and qPCR master mix.

-

Run the qPCR program on a real-time PCR instrument, including an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative expression of the target gene, normalized to the expression of the housekeeping gene.

Conclusion

This compound is a structurally and functionally significant component of the lipopolysaccharide of many Gram-negative bacteria. Its presence in the O-antigen and core regions influences bacterial antigenicity, virulence, and interaction with the host immune system. The unique biosynthetic pathway for its precursor, dTDP-D-rhamnose, presents a promising target for the development of novel antibacterial therapeutics. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to unravel the complexities of bacterial LPS and to exploit this knowledge for the design of new strategies to combat bacterial infections. Further research into the specific roles of this compound in different bacterial species will undoubtedly reveal new insights into the intricate interplay between bacteria and their hosts.

References

- 1. researchgate.net [researchgate.net]

- 2. Express Yourself: Quantitative Real-Time PCR Assays for Rapid Chromosomal Antimicrobial Resistance Detection in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]

- 4. NMR-based Structural Analysis of the Complete Rough-type Lipopolysaccharide Isolated from Capnocytophaga canimorsus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New l-Rhamnose-Binding Lectin from the Bivalve Glycymeris yessoensis: Purification, Partial Structural Characterization and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Extraction, Purification and Characterization of Lipopolysaccharide from Escherichia coli and Salmonella typhi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 8. Heterogeneity of the L-rhamnose residue in the outer core of Pseudomonas aeruginosa lipopolysaccharide, characterized by using human monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. L-Rhamnose Is Often an Important Part of Immunodominant Epitope for Pneumococcal Serotype 23F Polysaccharide Antibodies in Human Sera Immunized with PPV23 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Extraction, Purification and Characterization of Lipopolysaccharide from Escherichia coli and Salmonella typhi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dissecting Lipopolysaccharide Composition and Structure by GC-MS and MALDI Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Analysis of Bacterial Lipooligosaccharides by MALDI-TOF MS with Traveling Wave Ion Mobility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Pseudomonas aeruginosa Detection Using Conventional PCR and Quantitative Real-Time PCR Based on Species-Specific Novel Gene Targets Identified by Pangenome Analysis [frontiersin.org]

The GDP-D-Rhamnose Biosynthesis Pathway in Prokaryotes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Guanosine Diphosphate (GDP)-D-Rhamnose biosynthesis pathway in prokaryotes. D-rhamnose is a crucial component of various cell surface glycoconjugates, including lipopolysaccharides (LPS) and capsular polysaccharides, which play significant roles in bacterial pathogenesis and survival. Understanding the biosynthesis of its activated precursor, GDP-D-rhamnose, is therefore of high interest for the development of novel antibacterial agents. This document details the core enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the pathway and associated workflows.

The Core Biosynthetic Pathway

In prokaryotes, the biosynthesis of GDP-D-rhamnose is a two-step enzymatic pathway that begins with GDP-D-mannose. This pathway is less common than the dTDP-L-rhamnose biosynthesis pathway and has been notably characterized in bacteria such as Pseudomonas aeruginosa and Aneurinibacillus thermoaerophilus.[1][2]

The two key enzymes involved are:

-

GDP-D-mannose 4,6-dehydratase (GMD): This enzyme initiates the pathway by converting GDP-D-mannose to the intermediate, GDP-4-keto-6-deoxy-D-mannose.[1]

-

GDP-4-keto-6-deoxy-D-mannose reductase (RMD): The second enzyme catalyzes the stereospecific reduction of the keto-intermediate to the final product, GDP-D-rhamnose.[2]

The overall reaction can be summarized as follows:

GDP-D-mannose → GDP-4-keto-6-deoxy-D-mannose → GDP-D-rhamnose

Below is a diagram illustrating this core pathway.

Quantitative Data on Pathway Enzymes

The kinetic properties of the enzymes in the GDP-D-rhamnose biosynthesis pathway are crucial for understanding the regulation of this pathway and for the development of enzyme inhibitors. The available quantitative data for GDP-D-mannose 4,6-dehydratase (GMD) from prokaryotic sources are summarized below. Comprehensive kinetic data for GDP-4-keto-6-deoxy-D-mannose reductase (RMD) is less readily available in the literature.

| Enzyme | Organism | Substrate | Km | kcat | Specific Activity | Reference |

| GMD | Escherichia coli | GDP-D-mannose | 0.22 ± 0.04 mM | - | 2.3 ± 0.2 µmol/h/mg | [3] |

| GMD | Pseudomonas aeruginosa | GDP-mannose | 13 µM (high affinity site) | - | - | [4] |

| GMD | Pseudomonas aeruginosa | GDP-mannose | 3 mM (low affinity site) | - | - | [4] |

Note: Data for RMD from various prokaryotic species are not consistently reported in the literature.

Experimental Protocols

This section provides an overview of the methodologies for key experiments related to the study of the GDP-D-rhamnose biosynthesis pathway.

Cloning, Expression, and Purification of Recombinant GMD and RMD

A general workflow for obtaining purified recombinant GMD and RMD enzymes is outlined below. This protocol can be adapted for specific expression vectors and purification systems.

Methodology:

-

Gene Amplification and Cloning: The genes encoding GMD and RMD are amplified from the genomic DNA of the target prokaryote using PCR. The amplified fragments are then cloned into a suitable expression vector, often containing a tag for affinity purification (e.g., a polyhistidine-tag).

-

Transformation: The expression construct is transformed into a suitable bacterial host, such as Escherichia coli BL21(DE3).

-

Protein Expression: The transformed cells are grown in a suitable medium (e.g., LB broth) to an optimal cell density (OD600 of 0.6-0.8). Protein expression is then induced by adding an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis and Lysate Preparation: After induction, cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and the cells are disrupted, for example, by sonication. The cell debris is removed by centrifugation to obtain a clear cell lysate containing the recombinant protein.

-

Protein Purification: The recombinant protein is purified from the cell lysate using affinity chromatography. For His-tagged proteins, a nickel-nitrilotriacetic acid (Ni-NTA) resin is commonly used. The protein is eluted from the column using a buffer containing imidazole.

-

Purity Assessment: The purity of the eluted protein is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Enzyme Activity Assays

GDP-D-mannose 4,6-dehydratase (GMD) Assay:

The activity of GMD can be determined by a continuous spectrophotometric assay. The assay couples the reduction of the product, GDP-4-keto-6-deoxy-D-mannose, by a subsequent reductase (which can be RMD or another suitable reductase) and monitors the concomitant oxidation of NAD(P)H at 340 nm.

-

Reaction Mixture:

-

Tris-HCl buffer (pH 7.5-8.0)

-

GDP-D-mannose (substrate)

-

NAD(P)H

-

A coupling reductase (e.g., purified RMD)

-

Purified GMD enzyme

-

-

Procedure:

-

The reaction is initiated by the addition of GMD.

-

The decrease in absorbance at 340 nm due to the oxidation of NAD(P)H is monitored over time using a spectrophotometer.

-

The initial reaction velocity is calculated from the linear portion of the absorbance versus time plot.

-

GDP-4-keto-6-deoxy-D-mannose Reductase (RMD) Assay:

The activity of RMD can be measured by a similar continuous spectrophotometric assay, monitoring the oxidation of NAD(P)H at 340 nm.

-

Reaction Mixture:

-

Tris-HCl buffer (pH 7.5-8.0)

-

GDP-4-keto-6-deoxy-D-mannose (substrate, which can be generated in situ using GMD or chemically synthesized)

-

NAD(P)H

-

Purified RMD enzyme

-

-

Procedure:

-

The reaction is initiated by the addition of RMD.

-

The decrease in absorbance at 340 nm is monitored over time.

-

The initial reaction velocity is calculated from the linear portion of the curve.

-

Analysis of Substrates and Products by HPLC

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of the nucleotide sugar substrates and products of the GDP-D-rhamnose biosynthesis pathway.

-

Sample Preparation: Enzymatic reactions are typically stopped by adding a quenching agent (e.g., perchloric acid or by heat inactivation). The precipitated protein is removed by centrifugation.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column or a porous graphitic carbon (PGC) column is commonly used for the separation of nucleotide sugars.

-

Mobile Phase: A gradient of an ion-pairing reagent (e.g., triethylammonium (B8662869) acetate) in a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is often employed.

-

Detection: The separated nucleotide sugars are detected by their UV absorbance at 254 or 260 nm.

-

-

Quantification: The concentration of each nucleotide sugar is determined by comparing its peak area to a standard curve generated with known concentrations of authentic standards. For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS).

Significance in Drug Development

The enzymes of the GDP-D-rhamnose biosynthesis pathway are attractive targets for the development of novel antibacterial drugs. As this compound is a key component of the cell surface of many pathogenic bacteria and is absent in humans, inhibitors of GMD and RMD are expected to have high specificity for bacterial targets with minimal off-target effects in the host. The development of potent and specific inhibitors of these enzymes could lead to new therapeutic strategies for combating bacterial infections, particularly those caused by antibiotic-resistant strains.

Conclusion

The GDP-D-rhamnose biosynthesis pathway, while less common than its L-rhamnose counterpart, plays a vital role in the physiology and pathogenicity of several important prokaryotes. This guide has provided a comprehensive overview of the core pathway, summarized the available quantitative data for its enzymes, and detailed key experimental protocols for its study. Further research into the kinetic properties of GMD and RMD from a wider range of prokaryotes and the development of specific inhibitors for these enzymes hold significant promise for future anti-infective therapies.

References

- 1. Crystal structure of a tetrameric GDP-d-mannose 4,6-dehydratase from a bacterial GDP-d-rhamnose biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional expression of Pseudomonas aeruginosa GDP-4-keto-6-deoxy-D-mannose reductase which synthesizes GDP-rhamnose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Expression, purification and characterization of GDP-D-mannose 4,6-dehydratase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The GDP-Mannose Dehydrogenase of Pseudomonas aeruginosa: An Old and New Target to Fight against Antibiotics Resistance of Mucoid Strains - PMC [pmc.ncbi.nlm.nih.gov]

The Genetic Architecture of D-Rhamnose Synthesis: A Technical Guide for Pathogen Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-rhamnose, a deoxy sugar, is a critical component of the cell surface glycans in a multitude of pathogenic bacteria, playing a pivotal role in their structural integrity, virulence, and interaction with the host immune system. Its absence in mammals makes the biosynthetic pathways of this compound an attractive target for the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the genetic regulation of this compound synthesis in key pathogenic bacteria, including Pseudomonas aeruginosa, Mycobacterium tuberculosis, and Streptococcus pneumoniae. We delve into the core biosynthetic pathways, the intricate regulatory networks that govern their expression, detailed experimental protocols for their study, and a summary of quantitative data to facilitate comparative analysis.

Core Biosynthetic Pathways of this compound

Bacteria primarily utilize three distinct pathways for the synthesis of nucleotide-activated rhamnose, the precursor for its incorporation into cellular structures: the dTDP-L-rhamnose, GDP-D-rhamnose, and UDP-L-rhamnose pathways. The most prevalent of these is the dTDP-L-rhamnose pathway, which is the focus of this guide.

The synthesis of dTDP-L-rhamnose from glucose-1-phosphate and dTTP is a four-step enzymatic cascade catalyzed by the products of the rmlA, rmlB, rmlC, and rmlD genes. These genes are often organized into a single operon, the rmlABCD operon, facilitating their coordinated expression.[1][2][3][4]

The four key enzymes and their functions are:

-

RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the first committed step, the formation of dTDP-D-glucose from glucose-1-phosphate and dTTP.[4][5]

-

RmlB (dTDP-D-glucose 4,6-dehydratase): Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.[4]

-

RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Catalyzes the epimerization of dTDP-4-keto-6-deoxy-D-glucose to dTDP-4-keto-L-rhamnose.[4]

-

RmlD (dTDP-4-keto-L-rhamnose reductase): The final step involves the reduction of dTDP-4-keto-L-rhamnose to dTDP-L-rhamnose.[4][6]

Genetic Regulation in Key Pathogenic Bacteria

The expression of the rml genes is tightly regulated in pathogenic bacteria to ensure the timely and appropriate synthesis of rhamnose for various cellular processes, including the production of lipopolysaccharide (LPS), capsular polysaccharides (CPS), and other virulence factors.

Pseudomonas aeruginosa

In the opportunistic pathogen Pseudomonas aeruginosa, this compound is a key component of both the O-antigen of LPS and the biosurfactant rhamnolipids. The synthesis of the dTDP-L-rhamnose precursor is encoded by the rmlBDAC operon.[1][2] The regulation of this operon is intricately linked to the cell-density dependent communication system known as quorum sensing.

The rmlBDAC operon is primarily controlled by the RhlR transcriptional regulator , a key component of the rhl quorum-sensing system, and the alternative sigma factor σS (RpoS) , which is involved in stationary phase gene expression.[1][2] The operon possesses three promoters, with the P2 promoter being responsible for the majority of its expression.[1][2][7] The activity of the P2 promoter is dependent on both the RhlR/C4-HSL complex and σS.[1][2][8] This dual regulation ensures that the production of dTDP-L-rhamnose is induced at high cell densities and during the stationary phase of growth, coinciding with the production of rhamnolipids and other virulence factors.[1][2][8]

Mycobacterium tuberculosis

In Mycobacterium tuberculosis, the causative agent of tuberculosis, L-rhamnose is an essential linker connecting the mycolic acid-arabinogalactan complex to the peptidoglycan layer of the cell wall.[9][10] Unlike in many other bacteria, the four genes required for dTDP-L-rhamnose synthesis (rmlA, rmlB, rmlC, and rmlD) are not organized in a single operon, suggesting a more complex and potentially independent mode of regulation for each gene.[9][10][11]

A key regulatory mechanism identified in M. tuberculosis is the post-translational modification of RmlA . The serine/threonine protein kinase PknB has been shown to phosphorylate RmlA, leading to a negative regulation of its enzymatic activity.[12] This phosphorylation event represents a rapid mechanism to control the flux through the rhamnose biosynthetic pathway in response to specific cellular signals. While the transcriptional regulation of the individual rml genes is less understood, their scattered genomic organization points towards a sophisticated regulatory network that likely involves multiple transcription factors responding to diverse environmental cues within the host.

Streptococcus pneumoniae

Streptococcus pneumoniae, a major cause of pneumonia, meningitis, and sepsis, is encapsulated by a polysaccharide layer that is a primary virulence factor.[13] Rhamnose is a common constituent of the capsular polysaccharides (CPS) of many pneumococcal serotypes. The genes for CPS biosynthesis, including the rml genes, are located in the cps locus.[14]

The regulation of CPS expression is complex and occurs at multiple levels. The initial genes in the cps locus, including cpsA, cpsB, cpsC, and cpsD, are highly conserved across most serotypes and are involved in the regulation of capsule production.[14][15] CpsC and CpsD are components of a tyrosine kinase system that regulates CPS synthesis post-transcriptionally.[15]

Furthermore, the CiaRH two-component system has been shown to indirectly influence CPS expression by negatively regulating competence, a physiological state for DNA uptake.[16][17][18] While a direct regulatory link between CiaRH and the rml operon has not been definitively established, the interplay between competence and capsule expression suggests a coordinated regulatory network that balances virulence and genetic plasticity. It is also important to note that the presence of the rml pathway can be strain-specific in S. pneumoniae.

Quantitative Data Summary

The following tables summarize available quantitative data related to the expression and activity of enzymes in the dTDP-L-rhamnose synthesis pathway.

Table 1: Gene Expression Analysis of the rmlBDAC Operon in P. aeruginosa

| Condition | Gene | Fold Change (vs. Wild-Type) | Reference |

| rhlR mutant | rmlB-lacZ fusion | Decreased | [8] |

| rpoS mutant | rmlB-lacZ fusion | Decreased | [8] |

| Stationary Phase | rmlB-lacZ fusion | Increased | [8] |

Table 2: Enzyme Activity of RmlA from Mycobacterium tuberculosis

| Condition | RmlA Activity | Reference |

| Co-expression with PknB | Inhibited | [12] |

| T12A mutant | Reduced activity | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the genetic regulation of this compound synthesis.

Protocol 1: Gene Knockout in Pseudomonas aeruginosa using Two-Step Allelic Exchange

This protocol describes the creation of an unmarked gene deletion using a suicide vector containing the sacB gene for counter-selection.[19][20][21][22]

Materials:

-

P. aeruginosa strain of interest

-

E. coli cloning strain (e.g., DH5α)

-

E. coli mobilizing strain (e.g., S17-1)

-

Suicide vector (e.g., pT18mobsacB)

-

Primers for amplifying upstream and downstream flanking regions of the target gene

-

Restriction enzymes and T4 DNA ligase

-

LB agar (B569324) and broth

-

Antibiotics (e.g., tetracycline (B611298) for the vector, appropriate antibiotic for selection against the donor E. coli strain)

-

Sucrose (B13894) solution (5-10%) for counter-selection

Procedure:

-

Construct the knockout plasmid: a. Amplify the upstream and downstream flanking regions (each ~500-1000 bp) of the target gene by PCR using primers with appropriate restriction sites. b. Digest the PCR products and the suicide vector with the corresponding restriction enzymes. c. Ligate the upstream and downstream fragments into the digested suicide vector. d. Transform the ligation mixture into an E. coli cloning strain and select for transformants on antibiotic-containing plates. e. Verify the correct plasmid construction by restriction digestion and sequencing. f. Transform the verified plasmid into a mobilizing E. coli strain.

-

Conjugation and selection of single-crossover mutants (merodiploids): a. Perform a biparental mating between the P. aeruginosa recipient and the E. coli donor carrying the knockout plasmid. b. Plate the mating mixture on selective agar containing an antibiotic to select against the E. coli donor and the antibiotic for which the suicide vector confers resistance (e.g., tetracycline). c. Incubate the plates to allow the growth of P. aeruginosa merodiploids in which the plasmid has integrated into the chromosome via a single homologous recombination event.

-

Counter-selection of double-crossover mutants (gene knockouts): a. Inoculate several independent merodiploid colonies into LB broth and grow overnight without selection. b. Plate serial dilutions of the overnight cultures onto LB agar plates containing sucrose (5-10%). The sacB gene on the integrated plasmid converts sucrose into a toxic product, thus selecting for cells that have lost the plasmid backbone through a second homologous recombination event. c. Incubate the plates to allow the growth of sucrose-resistant colonies.

-

Verification of the gene knockout: a. Screen the sucrose-resistant colonies for the loss of the antibiotic resistance marker from the suicide vector. b. Confirm the deletion of the target gene by PCR using primers flanking the deleted region and primers internal to the deleted gene. c. Further verification can be performed by Southern blotting or sequencing of the PCR product spanning the deletion site.

References

- 1. The Pseudomonas aeruginosa rmlBDAC operon, encoding dTDP-L-rhamnose biosynthetic enzymes, is regulated by the quorum-sensing transcriptional regulator RhlR and the alternative sigma factor σS [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rhamnolipids produced by Pseudomonas: from molecular genetics to the market - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mycobacterium tuberculosis Thymidylyltransferase RmlA Is Negatively Regulated by Ser/Thr Protein Kinase PknB - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of a fourth gene involved in dTDP-rhamnose synthesis in Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Determination of the pathway for rhamnose biosynthesis in mycobacteria: cloning, sequencing and expression of the Mycobacterium tuberculosis gene encoding alpha-D-glucose-1-phosphate thymidylyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. microbiologyresearch.org [microbiologyresearch.org]

- 11. Drug Targeting Mycobacterium tuberculosis Cell Wall Synthesis: Genetics of dTDP-Rhamnose Synthetic Enzymes and Development of a Microtiter Plate-Based Screen for Inhibitors of Conversion of dTDP-Glucose to dTDP-Rhamnose - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Mycobacterium tuberculosis Thymidylyltransferase RmlA Is Negatively Regulated by Ser/Thr Protein Kinase PknB [frontiersin.org]

- 13. journals.asm.org [journals.asm.org]

- 14. Transcriptional Regulation of the Capsular Polysaccharide Biosynthesis Locus of Streptococcus Pneumoniae: a Bioinformatic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | The Role and Regulatory Network of the CiaRH Two-Component System in Streptococcal Species [frontiersin.org]

- 17. The Role and Regulatory Network of the CiaRH Two-Component System in Streptococcal Species - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The involvement of CiaR and the CiaR-regulated serine protease HtrA in thermal adaptation of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Precision-engineering the Pseudomonas aeruginosa genome with two-step allelic exchange | Springer Nature Experiments [experiments.springernature.com]

- 21. Precision-engineering the Pseudomonas aeruginosa genome with two-step allelic exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A rapid seamless method for gene knockout in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

D-Rhamnose: A Key Virulence Factor in Microbial Pathogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

D-rhamnose, a rare deoxy sugar, is emerging as a critical virulence factor in the pathogenesis of a select group of medically important bacteria, most notably the opportunistic pathogen Pseudomonas aeruginosa. Unlike its more common enantiomer, L-rhamnose, which is found in a wide array of bacteria, this compound is primarily synthesized by a limited number of species where it plays a crucial role in the structure and function of the bacterial cell surface.[1] This technical guide provides a comprehensive overview of this compound as a virulence factor, detailing its biosynthesis, its role in microbial pathogenesis, and the experimental methodologies used for its study. This document is intended to be a valuable resource for researchers and professionals involved in antibacterial drug discovery and development.

The Biosynthesis of GDP-D-Rhamnose

The precursor for this compound incorporation into bacterial glycans is guanosine (B1672433) diphosphate-D-rhamnose (GDP-D-rhamnose). Its synthesis is a two-step enzymatic pathway starting from GDP-D-mannose.[1][2][3] This pathway is distinct from the more common dTDP-L-rhamnose biosynthesis pathway.

1. GDP-D-mannose-4,6-dehydratase (GMD): The first step is the conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose. This reaction is catalyzed by the enzyme GDP-D-mannose-4,6-dehydratase (GMD).[1][2][3]

2. GDP-4-dehydro-6-deoxy-D-mannose reductase (RMD): The second and final step is the reduction of GDP-4-keto-6-deoxy-D-mannose to GDP-D-rhamnose, a reaction catalyzed by GDP-4-dehydro-6-deoxy-D-mannose reductase (RMD).[1][2][3] Interestingly, in Pseudomonas aeruginosa, the GMD enzyme has been shown to be bifunctional and can also catalyze this reduction step.[2][4]

References

An In-depth Technical Guide to the Immunological Response to D-Rhamnose Containing Antigens

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rhamnose, a 6-deoxyhexose, is a key component of cell surface glycoconjugates in many microbes but is absent in humans, making it a significant non-self antigen and a potent target for immune recognition.[1] The D-enantiomer, D-Rhamnose, is notably found in the lipopolysaccharide (LPS) structures of certain pathogenic bacteria, such as Pseudomonas aeruginosa.[2][3][4] Its presence on microbial surfaces flags it as a Pathogen-Associated Molecular Pattern (PAMP), initiating both innate and adaptive immune responses.[2][5] This guide provides a comprehensive overview of the immunological mechanisms triggered by this compound containing antigens, from innate receptor recognition to the robust antibody and T-cell responses. We will detail the signaling pathways, present quantitative data from key studies, outline experimental protocols, and explore the therapeutic potential of harnessing this immune axis for vaccine and drug development. While much of the therapeutic research has utilized the more common L-Rhamnose isomer, the fundamental principles of immune recognition and response are broadly applicable and instructive.

Innate Immune Recognition of this compound

The innate immune system's first line of defense relies on Pattern Recognition Receptors (PRRs) that identify conserved microbial structures like PAMPs.[6][7] this compound, as part of the O-antigen in bacterial LPS, is a potent PAMP recognized by these receptors.[2]

Recognition by C-Type Lectin Receptors (CLRs)